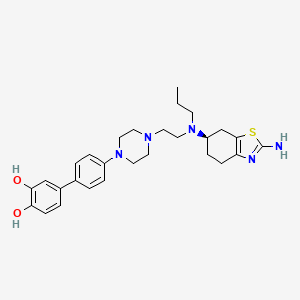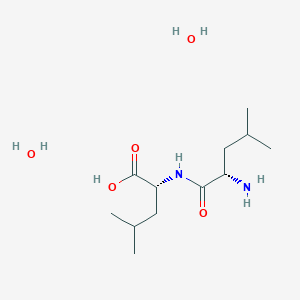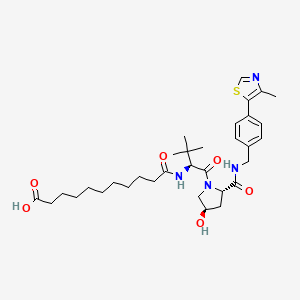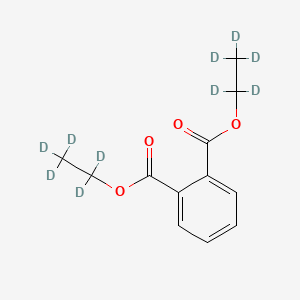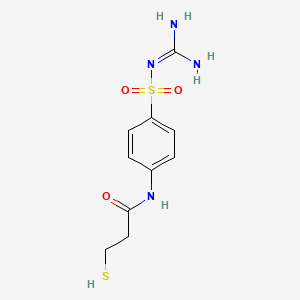
Metallo-|A-lactamase-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metallo-|A-lactamase-IN-4 is a compound designed to inhibit metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring . These enzymes are a significant concern in the medical field due to their role in antibiotic resistance, particularly among Gram-negative bacteria . This compound aims to counteract this resistance by binding to the active site of the enzyme, thereby preventing it from breaking down antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-4 involves multiple steps, including the formation of key intermediates and the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility . Quality control measures, including chromatography and spectroscopy, are used to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Metallo-|A-lactamase-IN-4 undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds . Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Wissenschaftliche Forschungsanwendungen
Metallo-|A-lactamase-IN-4 has a wide range of scientific research applications, including:
Wirkmechanismus
Metallo-|A-lactamase-IN-4 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions . The compound chelates the zinc ions, thereby inhibiting the enzyme’s ability to hydrolyze the β-lactam ring of antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria . The molecular targets of this compound include the zinc ions and the surrounding amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Metallo-|A-lactamase-IN-4 include:
Vaborbactam: A boronic acid-based β-lactamase inhibitor.
Avibactam: A diazabicyclooctane β-lactamase inhibitor.
Captopril: A thiol-based inhibitor that also targets metallo-β-lactamases.
Uniqueness
This compound is unique due to its specific binding affinity for the zinc ions in the active site of metallo-β-lactamases . This high affinity allows it to effectively inhibit a broad range of metallo-β-lactamases, making it a valuable tool in the fight against antibiotic resistance .
Eigenschaften
Molekularformel |
C10H14N4O3S2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C10H14N4O3S2/c11-10(12)14-19(16,17)8-3-1-7(2-4-8)13-9(15)5-6-18/h1-4,18H,5-6H2,(H,13,15)(H4,11,12,14) |
InChI-Schlüssel |
OYOHPPXCVUVCOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCS)S(=O)(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


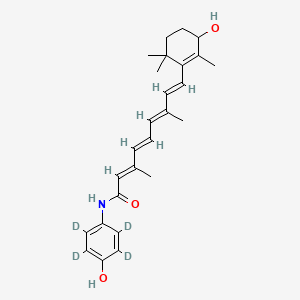
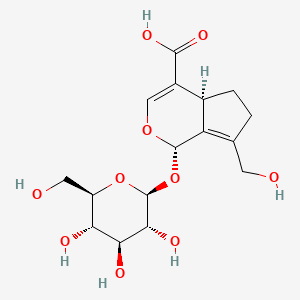
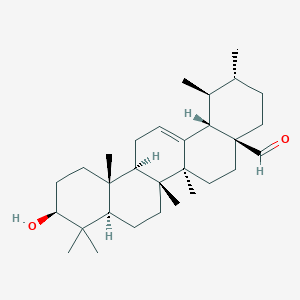
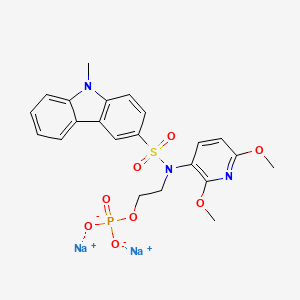
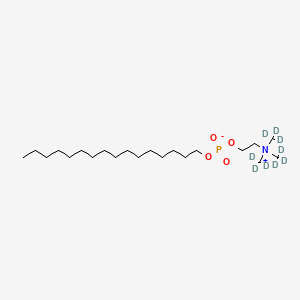

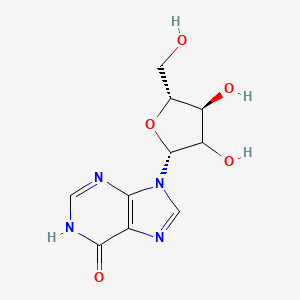
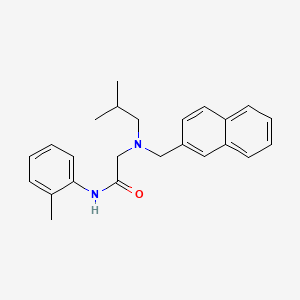
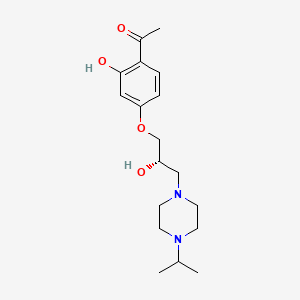
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
